molecular formula C22H23NO3 B13027364 Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13027364
M. Wt: 349.4 g/mol
InChI Key: DICTVTBESHTTEL-UHFFFAOYSA-N
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Description

Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its naphthalene and piperidine rings, which are fused together in a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a naphthalene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.

    Substitution: The phenyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate: shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic piperidines.

    Spirooxindoles: Known for their biological activity and use in medicinal chemistry.

    Spirocyclic Piperidines: Used in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 2'-oxo-1'-phenylspiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C22H23NO3/c1-26-20(24)17-8-9-18-15-22(12-10-16(18)14-17)11-5-13-23(21(22)25)19-6-3-2-4-7-19/h2-4,6-9,14H,5,10-13,15H2,1H3

InChI Key

DICTVTBESHTTEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCN(C3=O)C4=CC=CC=C4)CC2)C=C1

Origin of Product

United States

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